N-(3,4-DIFLUOROPHENYL)-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE
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Overview
Description
N-(3,4-DIFLUOROPHENYL)-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE: is a synthetic organic compound with the molecular formula C12H14F2N2O It is characterized by the presence of a piperidine ring substituted with a difluorophenyl group, an ethanesulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-DIFLUOROPHENYL)-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Ethanesulfonyl Group: The ethanesulfonyl group is attached using sulfonylation reactions, often involving reagents like ethanesulfonyl chloride.
Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions, typically using amine and carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-DIFLUOROPHENYL)-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(3,4-DIFLUOROPHENYL)-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-DIFLUOROPHENYL)-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
- N-(3,4-Difluorophenyl)piperidine-3-carboxamide
- N-(3,4-Difluorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
Comparison:
- N-(3,4-DIFLUOROPHENYL)-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the ethanesulfonyl group, which may confer distinct chemical and biological properties compared to similar compounds with different substituents.
- The difluorophenyl group provides enhanced stability and lipophilicity, which can influence the compound’s pharmacokinetic properties.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3S/c1-2-22(20,21)18-7-3-4-10(9-18)14(19)17-11-5-6-12(15)13(16)8-11/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLCMSDJCMYNQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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